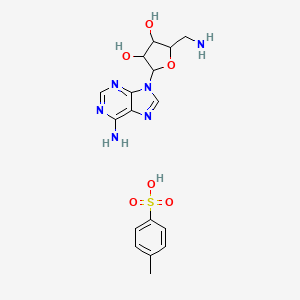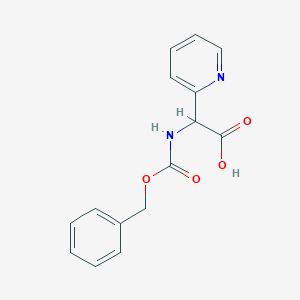![molecular formula C14H18N4O8 B12285289 methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R,7S,8R)-5-(Acétylamino)-2,6-anhydro-4-azido-3,4,5-tridésoxy-7-O-méthyl-D-glycéro-D-galacto-non-2-énoïque Acide Méthyl Ester Carbonaté Cyclique 8,9 est un composé organique complexe avec une structure unique. Ce composé est caractérisé par ses multiples centres chiraux et ses groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4S,5R,6R,7S,8R)-5-(Acétylamino)-2,6-anhydro-4-azido-3,4,5-tridésoxy-7-O-méthyl-D-glycéro-D-galacto-non-2-énoïque Acide Méthyl Ester Carbonaté Cyclique 8,9 implique plusieurs étapes. Le processus commence généralement par la préparation de la structure de base de l'acide non-2-énoïque, suivie de l'introduction du groupe azido et du groupe acétylamino. L'étape finale implique la formation du cycle carbonaté. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la stéréochimie et le rendement souhaités.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes assurent une grande efficacité et une cohérence dans le processus de production. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le composé à l'état pur.
Analyse Des Réactions Chimiques
Types de réactions
(4S,5R,6R,7S,8R)-5-(Acétylamino)-2,6-anhydro-4-azido-3,4,5-tridésoxy-7-O-méthyl-D-glycéro-D-galacto-non-2-énoïque Acide Méthyl Ester Carbonaté Cyclique 8,9 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le groupe azido en groupe amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes azido et acétylamino.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme l'azoture de sodium. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide carboxylique, tandis que la réduction peut produire des dérivés d'amine.
Applications de la recherche scientifique
(4S,5R,6R,7S,8R)-5-(Acétylamino)-2,6-anhydro-4-azido-3,4,5-tridésoxy-7-O-méthyl-D-glycéro-D-galacto-non-2-énoïque Acide Méthyl Ester Carbonaté Cyclique 8,9 a plusieurs applications dans la recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant que candidat médicament pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (4S,5R,6R,7S,8R)-5-(Acétylamino)-2,6-anhydro-4-azido-3,4,5-tridésoxy-7-O-méthyl-D-glycéro-D-galacto-non-2-énoïque Acide Méthyl Ester Carbonaté Cyclique 8,9 implique son interaction avec des cibles moléculaires spécifiques. Le groupe azido peut participer à des réactions de chimie de clic, tandis que le groupe acétylamino peut former des liaisons hydrogène avec des molécules biologiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Comazaphilone I : Un composé avec une structure plane similaire mais une stéréochimie différente.
N-substitués N′-phénylpicolinohydrazides : Composés avec des groupes fonctionnels et des activités biologiques similaires.
Unicité
(4S,5R,6R,7S,8R)-5-(Acétylamino)-2,6-anhydro-4-azido-3,4,5-tridésoxy-7-O-méthyl-D-glycéro-D-galacto-non-2-énoïque Acide Méthyl Ester Carbonaté Cyclique 8,9 est unique en raison de ses multiples centres chiraux et de la présence à la fois de groupes azido et acétylamino
Propriétés
Formule moléculaire |
C14H18N4O8 |
|---|---|
Poids moléculaire |
370.31 g/mol |
Nom IUPAC |
methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)16-10-7(17-18-15)4-8(13(20)23-3)25-12(10)11(22-2)9-5-24-14(21)26-9/h4,7,9-12H,5H2,1-3H3,(H,16,19) |
Clé InChI |
DMLIIKCIUVVBPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C=C(OC1C(C2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


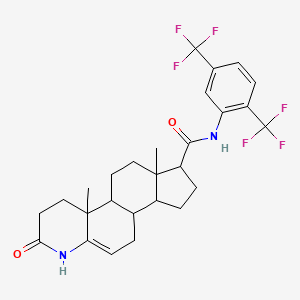
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
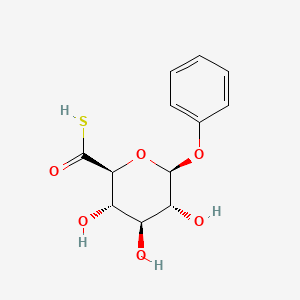
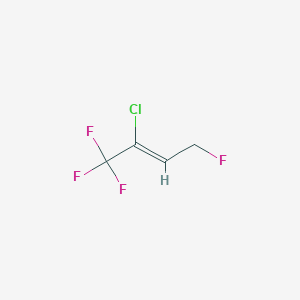
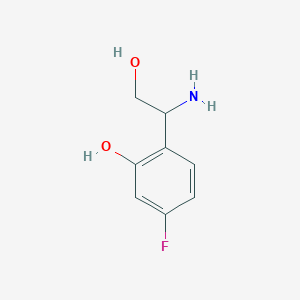
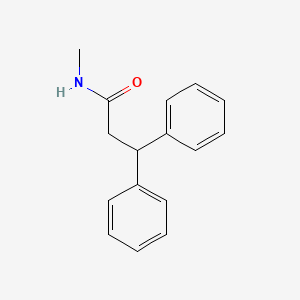
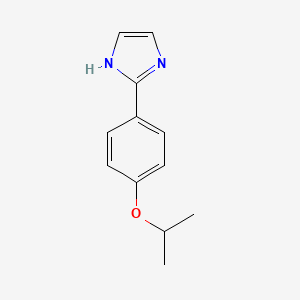
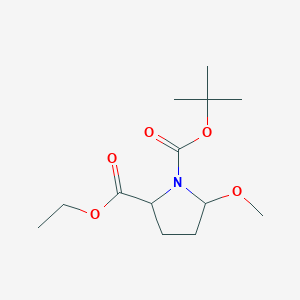


![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

